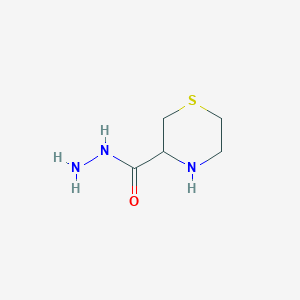

Thiomorpholine-3-carbohydrazide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

thiomorpholine-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3OS/c6-8-5(9)4-3-10-2-1-7-4/h4,7H,1-3,6H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKXFIMLDHBXEIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(N1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70554969 | |

| Record name | Thiomorpholine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70554969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154884-00-1 | |

| Record name | Thiomorpholine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70554969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for Thiomorpholine 3 Carbohydrazide and Its Analogues

Established Synthetic Pathways for the Thiomorpholine-3-carbohydrazide Core Structure

The foundational structure of thiomorpholine (B91149) can be assembled through several recognized synthetic routes. nih.govjchemrev.com One common approach involves the cyclization of bifunctional linear precursors. For instance, the reaction of cysteamine (B1669678) hydrochloride with vinyl chloride in a photochemical thiol-ene reaction yields a half-mustard intermediate, which is then cyclized to thiomorpholine using a base. nih.govresearchgate.net Another method starts from diethanolamine, which is converted to an amino-mustard species and subsequently cyclized with sodium sulfide. nih.gov Additionally, thiomorpholin-3-one, a precursor to the thiomorpholine core, can be synthesized from ethyl mercaptoacetate (B1236969) and aziridine, followed by reduction with lithium aluminum hydride. nih.gov The direct reaction of 2-mercaptoethanol (B42355) with aziridine, followed by conversion to 2-(2-chloroethylthio)ethylamine hydrochloride and subsequent cyclization, also affords thiomorpholine. nih.gov

Once the thiomorpholine ring is formed, the carbohydrazide (B1668358) moiety is typically introduced. A common method involves the reaction of a thiomorpholine-3-carboxylate (B1243768) ester with hydrazine (B178648) hydrate (B1144303). This nucleophilic acyl substitution reaction replaces the alkoxy group of the ester with the hydrazinyl group to form the desired this compound.

| Starting Materials | Key Intermediates | Product | Reaction Type |

|---|---|---|---|

| Cysteamine hydrochloride, Vinyl chloride | Half-mustard intermediate | Thiomorpholine | Photochemical thiol-ene reaction and cyclization |

| Diethanolamine | Amino-mustard species | Thiomorpholine | Cyclization with sodium sulfide |

| Ethyl mercaptoacetate, Aziridine | Thiomorpholin-3-one | Thiomorpholine | Reduction |

| 2-Mercaptoethanol, Aziridine | 2-(2-chloroethylthio)ethylamine hydrochloride | Thiomorpholine | Cyclization |

| Thiomorpholine-3-carboxylate ester, Hydrazine hydrate | - | This compound | Nucleophilic acyl substitution |

Approaches to Functionalization and Derivatization of the this compound Scaffold

The this compound scaffold serves as a versatile platform for the synthesis of a wide array of derivatives. These modifications are primarily aimed at exploring and optimizing the biological activities of the resulting compounds.

N'-substituted derivatives of this compound are commonly prepared through the condensation reaction between the parent carbohydrazide and various aldehydes or ketones. This reaction typically proceeds under mild acidic or basic conditions and results in the formation of a hydrazone linkage. The diversity of commercially available aldehydes and ketones allows for the generation of a large library of N'-substituted derivatives with varied steric and electronic properties.

The formation of hydrazones is a key strategy for derivatizing this compound. nih.govnih.gov The reaction involves the nucleophilic attack of the terminal nitrogen atom of the carbohydrazide onto the carbonyl carbon of an aldehyde or ketone, followed by dehydration to yield the corresponding hydrazone. nih.gov These reactions are often carried out in a suitable solvent like ethanol (B145695) or dioxane, sometimes with catalytic amounts of acid. nih.govnih.gov The resulting hydrazone derivatives have been shown to possess a range of biological activities. mdpi.com

The carbohydrazide moiety of this compound is a useful precursor for the construction of various heterocyclic rings, most notably 1,2,4-triazoles. nih.govresearchgate.net One common method involves the reaction of the carbohydrazide with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate. Subsequent intramolecular cyclization, often promoted by a base, leads to the formation of a 1,2,4-triazole-3-thione. nih.govuobaghdad.edu.iq Alternatively, reaction with orthoesters or other one-carbon donors can also lead to the formation of the 1,2,4-triazole (B32235) ring system. organic-chemistry.org These triazole-fused derivatives are of significant interest due to their broad spectrum of pharmacological activities. nih.gov

The Mannich reaction is a three-component condensation reaction involving an active hydrogen-containing compound, an aldehyde (often formaldehyde), and a primary or secondary amine. organic-chemistry.orgnih.govyoutube.comyoutube.com In the context of this compound derivatization, the NH group of the hydrazide can act as the active hydrogen component. Reaction with formaldehyde (B43269) and a suitable secondary amine, such as dimethylamine (B145610) or piperidine, introduces an aminomethyl group onto the hydrazide nitrogen. uobaghdad.edu.iq This reaction provides a straightforward method for introducing additional amino functionalities into the molecule, which can influence its physicochemical properties and biological activity.

| Derivatization Strategy | Reactants | Key Functional Group Formed |

|---|---|---|

| N'-Substitution | This compound, Aldehydes/Ketones | Hydrazone |

| Hydrazone Formation | This compound, Aldehydes/Ketones | Hydrazone |

| 1,2,4-Triazole Formation | This compound, Isothiocyanates/Orthoesters | 1,2,4-Triazole ring |

| Mannich Reaction | This compound, Formaldehyde, Secondary Amine | Aminomethyl group |

Green Chemistry Principles in this compound Synthesis Research

The application of green chemistry principles to the synthesis of this compound and its analogues is an area of growing importance. unibo.it This involves the use of environmentally benign solvents, catalysts, and reaction conditions to minimize waste and energy consumption. For instance, the use of continuous flow chemistry for the synthesis of the thiomorpholine core structure offers advantages in terms of safety, scalability, and efficiency. nih.govchemrxiv.org The photochemical thiol-ene reaction, a key step in this process, can be performed under highly concentrated conditions, reducing solvent usage. nih.govresearchgate.net Furthermore, research into catalytic methods for the various derivatization reactions, such as the use of reusable solid acid catalysts for hydrazone formation or cyclization reactions, aligns with the principles of green chemistry. The development of one-pot, multi-component reactions, like the Mannich reaction, also contributes to a greener synthetic approach by reducing the number of synthetic steps and purification procedures. nih.gov

Advances in Synthetic Techniques and Yield Optimization for this compound Compounds

The preparation of this compound can be logically approached as a two-stage process: the synthesis of the foundational thiomorpholine-3-carboxylic acid scaffold, followed by its conversion to the corresponding hydrazide. Innovations in both solid-phase synthesis and continuous flow technology have demonstrated considerable potential for optimizing the production of such compounds.

One notable advancement is the use of polymer-supported synthesis for creating derivatives of thiomorpholine-3-carboxylic acid. This technique offers advantages in purification and the ability to drive reactions to completion by using excess reagents. For instance, a solid-phase approach starting from immobilized Fmoc-Cys(Trt)-OH has been explored. This method involves the N-alkylation and subsequent cyclization to form the thiomorpholine ring structure directly on the solid support. The final product is then cleaved from the resin. This methodology allows for the generation of a library of analogs by varying the substituents introduced during the synthetic sequence.

The following table illustrates the types of transformations and building blocks that can be employed in a solid-phase synthesis of N-substituted thiomorpholine-3-carboxylic acid precursors, which are the immediate precursors to the target hydrazides.

| Starting Material (on resin) | Reagent 1 (Sulfonylation/Acylation) | Reagent 2 (Alkylation) | Cleavage Cocktail | Product Type | Crude Purity (%) |

| Immobilized Fmoc-Cys(Trt)-OH | 4-Nitrobenzenesulfonyl chloride | 2-Bromo-4'-methylacetophenone | TFA/TIS/H₂O | N-sulfonylated thiomorpholine-3-carboxylic acid | 56-92 |

| Immobilized Fmoc-Cys(Trt)-OH | Benzoyl chloride | Not Applicable | TFA/TIS/H₂O | N-acylated thiomorpholine-3-carboxylic acid | 73-85 |

This table is a representation of analogous solid-phase synthesis of related morpholine (B109124)/thiomorpholine derivatives, indicating the feasibility and typical purity ranges achievable with this technique.

Following the synthesis of thiomorpholine-3-carboxylic acid or its derivatives, the conversion of the carboxylic acid moiety to a carbohydrazide is the final key step. Traditional methods often involve the activation of the carboxylic acid (e.g., to an acid chloride or ester) followed by reaction with hydrazine. However, modern advancements have streamlined this process.

Continuous flow technology, for example, offers a scalable and efficient method for the synthesis of acid hydrazides from carboxylic acids. osti.gov This technique allows for rapid heating and mixing, precise control over reaction parameters, and enhanced safety, particularly when dealing with hazardous reagents like hydrazine. osti.gov In a typical setup, a solution of the carboxylic acid is passed through a heated reactor to form an ester in situ, which then immediately reacts with a stream of hydrazine hydrate in a subsequent module. osti.gov This "telescoped" approach avoids the isolation of intermediates, saving time and resources. osti.gov

The table below summarizes the results from a continuous flow synthesis of various acid hydrazides from their corresponding carboxylic acids, demonstrating the broad applicability and high yields of this advanced method. osti.gov These findings are directly translatable to the synthesis of this compound from its carboxylic acid precursor.

| Carboxylic Acid Substrate | Residence Time (min) | Temperature (°C) | Yield (%) |

| Adipic acid | 13 | 135 | 88 |

| Suberic acid | 13 | 135 | 91 |

| Azelaic acid | 13 | 135 | 86 |

| Isonicotinic acid | 25 | 150 | 74 |

| 3-Thiophenecarboxylic acid | 25 | 150 | 65 |

Data from a study on the continuous flow synthesis of acid hydrazides, illustrating the potential for high-yield production of this compound. osti.gov

These advanced synthetic techniques, from polymer-supported synthesis of the core structure to continuous flow hydrazinolysis, represent the forefront of efficient and optimizable routes toward this compound and its analogs. The modularity of these methods is particularly advantageous for creating diverse libraries of related compounds for further research and development.

Iii. Advanced Structural Elucidation and Characterization Techniques

Spectroscopic Analysis in Thiomorpholine-3-carbohydrazide Structural Confirmation

Spectroscopy is fundamental to the characterization of this compound, with each method offering unique insights into its molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of this compound. While specific spectral data for this exact compound is not widely published, the expected chemical shifts and multiplicities can be inferred from the analysis of the parent thiomorpholine (B91149) ring and related carbohydrazide (B1668358) structures. chemicalbook.commdpi.com

In ¹H NMR spectroscopy, the protons on the thiomorpholine ring would appear as complex multiplets in the aliphatic region. The protons adjacent to the sulfur atom (C-2 and C-6) would be expected at a different chemical shift than those adjacent to the nitrogen atom (C-5). The proton at the C-3 position, being attached to a carbon bearing both the ring nitrogen and the carbohydrazide group, would likely appear as a distinct multiplet. Furthermore, the N-H protons of the ring amine and the hydrazide moiety (-NHNH₂) would produce signals that can vary in chemical shift depending on the solvent and concentration; these are often broad and can be confirmed by D₂O exchange.

In ¹³C NMR spectroscopy, five distinct signals would be anticipated for the five carbon atoms of the molecule. The carbonyl carbon (C=O) of the hydrazide group would be the most deshielded, appearing at the downfield end of the spectrum (typically 160-175 ppm). The carbons of the thiomorpholine ring would appear in the aliphatic region, with their specific shifts influenced by the adjacent heteroatoms (N or S). chemicalbook.com

Table 1: Expected NMR Chemical Shifts for this compound Note: These are estimated values based on analogous structures. Actual values may vary.

| Spectrum | Atom/Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H NMR | Ring CH (C3-H) | ~3.5 - 4.5 | Multiplet (dd or t) |

| Ring CH₂ (next to N) | ~2.8 - 3.5 | Multiplet | |

| Ring CH₂ (next to S) | ~2.5 - 3.0 | Multiplet | |

| -NH, -NH₂ (Hydrazide & Ring) | Variable, broad | Singlet (broad) | |

| ¹³C NMR | C=O (Carbonyl) | ~165 - 175 | - |

| Ring CH (C3) | ~55 - 65 | - | |

| Ring CH₂ (next to N) | ~45 - 55 | - | |

| Ring CH₂ (next to S) | ~25 - 35 | - |

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound by measuring the absorption of infrared radiation. researchgate.net Analysis of the FT-IR spectrum of related hydrazide compounds, such as 3-methylpyridine-4-carbohydrazide, allows for the confident assignment of expected absorption bands. researchgate.net

The spectrum would be characterized by several key features. Prominent, sharp to broad bands in the region of 3100-3400 cm⁻¹ would correspond to the N-H stretching vibrations of both the secondary amine in the thiomorpholine ring and the primary amine (-NH₂) of the hydrazide group. A strong, sharp absorption band, typically found between 1630 and 1680 cm⁻¹, is a definitive indicator of the C=O (carbonyl) stretching vibration of the hydrazide functional group (Amide I band). The N-H bending vibration (scissoring) of the -NH₂ group is also expected in the 1580-1650 cm⁻¹ region. chemicalbook.com

Table 2: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Amine/Hydrazide) | Stretching | 3100 - 3400 | Medium-Strong |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium |

| C=O (Hydrazide) | Stretching (Amide I) | 1630 - 1680 | Strong |

| N-H (Hydrazide) | Bending | 1580 - 1650 | Medium-Strong |

| C-N | Stretching | 1250 - 1350 | Medium |

| C-S | Stretching | 600 - 800 | Weak-Medium |

Mass spectrometry (MS) provides crucial information about the molecular weight and structural integrity of this compound. The technique involves ionizing the molecule and then detecting the mass-to-charge (m/z) ratio of the intact molecular ion and any fragment ions produced. wikipedia.org

The molecular formula for this compound is C₅H₁₁N₃OS, giving it a calculated molecular weight of approximately 161.23 g/mol . In an MS experiment, a molecular ion peak [M]⁺ would be expected at m/z ≈ 161.

The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. libretexts.org For this compound, fragmentation would likely proceed via several pathways. Alpha-cleavage, a common fragmentation for amines and sulfides, could occur at the bonds adjacent to the nitrogen and sulfur atoms within the ring, leading to the loss of alkyl radicals and the formation of stable, resonance-stabilized cations. libretexts.orgmiamioh.edu Another significant fragmentation pathway would involve the cleavage of the carbohydrazide side chain, which could break at the C-C bond or the C-N bond, yielding characteristic fragment ions.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| Proposed Fragment Ion | Structure | m/z (approx.) | Fragmentation Pathway |

|---|---|---|---|

| Molecular Ion | [C₅H₁₁N₃OS]⁺ | 161 | - |

| Loss of hydrazinylcarbonyl group | [C₄H₈NS]⁺ | 102 | Cleavage of C3-C(O) bond |

| Loss of CONHNH₂ | [C₄H₉N₂S]⁺ | 117 | Cleavage of N4-C3 bond |

| Thiomorpholine ring fragment | [C₄H₉NS]⁺ | 103 | Loss of hydrazide radical |

| Hydrazide fragment | [CH₄N₃O]⁺ | 59 | Cleavage of C3-C(O) bond |

X-ray Crystallography for Three-Dimensional Structural Insights

X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state, providing exact bond lengths, bond angles, and conformational details. While a specific crystal structure for this compound has not been reported, analysis of closely related thiomorpholine derivatives, such as 4-(4-nitrophenyl)thiomorpholine, provides significant insight into the expected conformation of the core ring system. mdpi.com

Studies on thiomorpholine derivatives consistently show that the six-membered thiomorpholine ring adopts a stable chair conformation. mdpi.com This arrangement minimizes steric strain and torsional strain among the ring's substituents. In this conformation, the substituents at each carbon and nitrogen atom can occupy either axial or equatorial positions. The C-S-C bond angle within the ring is typically found to be smaller than the ideal tetrahedral angle of 109.5°, a characteristic feature of sulfide-containing rings. mdpi.com The carbohydrazide group at the C-3 position would be expected to adopt an equatorial orientation to minimize steric hindrance with the rest of the ring. The solid-state packing would likely be influenced by intermolecular hydrogen bonding involving the N-H and C=O groups of the hydrazide moiety.

Tautomeric Investigations of this compound Systems

Tautomerism, the interconversion of structural isomers through the migration of a proton, is a relevant phenomenon for this compound. youtube.com The primary form of tautomerism expected for this molecule is amide-iminol (a type of keto-enol) tautomerism within the carbohydrazide functional group. researchgate.net

The carbohydrazide moiety (-C(=O)-NH-NH₂) exists predominantly in the amide form. However, it can be in equilibrium with its tautomeric iminol (or imidic acid) form, (-C(OH)=N-NH₂) through the migration of a proton from the first nitrogen to the carbonyl oxygen. researchgate.net

While the amide form is generally more stable and thus the major species present, the existence of the iminol tautomer can be significant. researchgate.net The position of this equilibrium can be influenced by factors such as solvent polarity, pH, and temperature. The ability to exist in this alternative tautomeric form can be crucial for the compound's reactivity and its ability to participate in hydrogen bonding and chelation. The related compound, Thiomorpholine-3-carboxylic acid, is known to exist as a tautomeric zwitterion, further highlighting the potential for proton mobility within this class of molecules. nih.gov

Compound Index

V. in Vitro Biological Activity Investigations and Mechanistic Insights of Thiomorpholine 3 Carbohydrazide Derivatives

Enzyme Inhibition Studies and Half-maximal Inhibitory Concentration (IC50) Determination

Derivatives of carbohydrazide (B1668358) have been a focal point in the development of Dipeptidyl Peptidase IV (DPP-IV) inhibitors, which are recognized as a promising therapeutic strategy for managing type 2 diabetes. nih.govnih.gov DPP-IV is an enzyme involved in the degradation of incretin hormones, which play a crucial role in regulating insulin secretion. mdpi.compharmpharm.ru By inhibiting DPP-IV, the levels of these hormones are increased, leading to enhanced insulin release and suppressed glucagon secretion in a glucose-dependent manner. nih.govpharmpharm.ru

Research into thiosemicarbazones, a class of compounds related to carbohydrazides, has identified potent DPP-IV inhibitors. For instance, a study involving new thiosemicarbazones prepared from 4-[4-(1H-pyrazol-1-yl)phenyl]thiosemicarbazide revealed significant inhibitory activity. nih.gov The most potent compound in this series, 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide (2f), demonstrated an IC50 value of 1.266 ± 0.264 nM, which was more potent than the standard drug, sitagliptin (IC50 = 4.380 ± 0.319 nM). nih.gov The introduction of a bromo substituent at the para position of the benzylidene moiety was shown to substantially increase the inhibitory potency. nih.gov Another derivative, the trifluoromethyl-substituted compound 2g, also showed a marked inhibitory effect with an IC50 value of 4.775 ± 0.296 nM, comparable to sitagliptin. nih.gov Other derivatives with biphenyl (2o), thiomethyl (2k), and methoxy (2i) groups displayed moderate to good inhibitory effects. nih.gov

The mechanism of these inhibitors often involves interactions with key residues in the active site of the DPP-IV enzyme. Molecular docking studies have indicated that compounds can form π-π interactions with residues such as Arg358 and Tyr666. nih.gov

Table 1: DPP-IV Inhibition by Thiosemicarbazone Derivatives

| Compound | Substituent | IC50 (nM) |

|---|---|---|

| 2f | 4-bromo | 1.266 ± 0.264 |

| 2g | 4-trifluoromethyl | 4.775 ± 0.296 |

| 2o | 4-biphenyl | 18.061 ± 0.311 |

| 2k | 4-thiomethyl | 22.671 ± 0.301 |

| 2i | 4-methoxy | 43.312 ± 0.372 |

| Sitagliptin (Reference) | - | 4.380 ± 0.319 |

Data sourced from in vitro fluorescence-based assays. nih.gov

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzymes in the regulation of cholinergic neurotransmission. nih.gov Inhibitors of these enzymes have applications in managing neurodegenerative disorders. mdpi.com Various carbohydrazide and morpholine-containing derivatives have been evaluated for their ability to inhibit these enzymes.

In one study, a series of novel 4-N-phenylaminoquinoline derivatives bearing a morpholine (B109124) group were synthesized and tested for their anti-cholinesterase activities. mdpi.com Many of the synthesized compounds exhibited dual inhibition of both AChE and BChE. mdpi.com Compound 11g from this series was identified as the most potent inhibitor, with IC50 values of 1.94 ± 0.13 μM for AChE and 28.37 ± 1.85 μM for BChE. mdpi.com Kinetic analysis revealed that some of these derivatives act as mixed-type AChE inhibitors. mdpi.com

Another study on 2-benzoylhydrazine-1-carboxamides, which share the carbohydrazide core, also reported dual inhibition of AChE and BChE. mdpi.com IC50 values for these compounds ranged from 44–100 µM for AChE and started from 22 µM for BChE, with some derivatives showing inhibitory activity comparable to or better than the reference drug rivastigmine. mdpi.com

Table 2: Cholinesterase Inhibition by Morpholine and Carbohydrazide Derivatives

| Compound Class | Enzyme | IC50 Range | Most Potent Compound | IC50 of Most Potent |

|---|---|---|---|---|

| 4-N-phenylaminoquinolines with morpholine mdpi.com | AChE | - | 11g | 1.94 ± 0.13 μM |

| 4-N-phenylaminoquinolines with morpholine mdpi.com | BChE | - | 11g | 28.37 ± 1.85 μM |

| 2-Benzoylhydrazine-1-carboxamides mdpi.com | AChE | 44 - 100 µM | - | - |

| 2-Benzoylhydrazine-1-carboxamides mdpi.com | BChE | from 22 µM | - | - |

Bacterial DNA gyrase is a well-established target for antibacterial agents. nih.gov Research into N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs has identified potent inhibitors of this enzyme. In a study of 19 novel analogs, compound 3k was found to strongly inhibit DNA gyrase from both Staphylococcus aureus and Bacillus subtilis, with IC50 values of 0.15 µg/mL and 0.25 µg/mL, respectively. nih.gov A strong correlation was observed between the minimum inhibitory concentrations (MICs) against the bacteria and the IC50 values for DNA gyrase inhibition, suggesting that the antibacterial activity is mediated through this mechanism. nih.gov

Cyclin-dependent kinases (CDKs) are key regulators of the eukaryotic cell cycle, and their inhibition is a strategy in cancer research. scbt.comresearchgate.net CDK2, in particular, is involved in the transition between different phases of the cell cycle. scbt.com Small molecule inhibitors targeting the ATP-binding pocket of CDK2 can halt cell cycle progression. scbt.comnih.gov While various compounds like Flavopiridol and Roscovitine are known CDK inhibitors, specific research focusing on thiomorpholine-3-carbohydrazide derivatives as CDK2 inhibitors is not extensively detailed in the available literature. nih.gov

Table 3: DNA Gyrase Inhibition by Carbohydrazide Derivatives

| Compound | Target Enzyme | IC50 (µg/mL) |

|---|---|---|

| 3k nih.gov | Staphylococcus aureus DNA gyrase | 0.15 |

| 3k nih.gov | Bacillus subtilis DNA gyrase | 0.25 |

| 3s nih.gov | Staphylococcus aureus DNA gyrase | 3.25 |

| 3s nih.gov | Bacillus subtilis DNA gyrase | 1.00 |

Antimicrobial Efficacy Assessments

Thiomorpholine (B91149) and its derivatives have been investigated for their potential as antimicrobial agents. Studies have shown that these compounds can exhibit a broad spectrum of action against both Gram-positive and Gram-negative bacteria. core.ac.ukpreprints.org The antibacterial efficacy is often quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits visible bacterial growth.

In research involving N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs, several compounds demonstrated significant antibacterial activity. Compound 3k showed potent activity against Staphylococcus aureus and Bacillus subtilis with MIC values of 0.33 µg/mL and 0.65 µg/mL, respectively. nih.gov

Another study on morpholine derivatives reported high inhibitory action against a wide range of bacterial strains. core.ac.ukpreprints.org For example, one morpholine derivative showed high inhibitory activity against 89.61% of the bacterial strains tested, with many strains being sensitive at a concentration of 12.5 mg/ml, and some, including Micrococcus flavus and Bacillus anthracis, showing sensitivity at 6.25 mg/ml. core.ac.ukpreprints.org

Table 4: Antibacterial Activity (MIC) of Carbohydrazide Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 3k nih.gov | Staphylococcus aureus (Gram-positive) | 0.33 |

| 3k nih.gov | Bacillus subtilis (Gram-positive) | 0.65 |

| 3s nih.gov | Staphylococcus aureus (Gram-positive) | 10.56 |

| 3s nih.gov | Bacillus subtilis (Gram-positive) | 10.56 |

The antifungal potential of this compound derivatives and related structures has also been an area of active research. Quinoxaline derivatives, for example, have shown promising activity against various Candida species, which are common fungal pathogens. nih.gov

In a study focusing on novel 1,3,5-triazine derivatives containing thiosemicarbazide (B42300) side chains, compounds exhibited excellent synergistic antifungal potency when combined with fluconazole against resistant Candida albicans. mdpi.com The MIC80 values (the concentration required to inhibit 80% of fungal growth) for these compounds in combination with fluconazole ranged from 0.125 to 2.0 μg/mL. mdpi.com Interestingly, compound 10l from this series also showed moderate antifungal activity as a standalone agent against resistant C. albicans (MIC80 of 4.0 μg/mL) and potent activity against Cryptococcus neoformans and Candida glabrata (MIC80 ≤ 0.125 μg/mL). mdpi.com

Table 5: Antifungal Activity (MIC80) of a Thiosemicarbazide-Triazine Derivative

| Compound | Fungal Strain | MIC80 (µg/mL) (Monotherapy) |

|---|---|---|

| 10l mdpi.com | Fluconazole-resistant Candida albicans | 4.0 |

| 10l mdpi.com | Cryptococcus neoformans | ≤ 0.125 |

| 10l mdpi.com | Candida glabrata | ≤ 0.125 |

Antimycobacterial Activity Research

Derivatives of thiomorpholine and thiocarbohydrazide have been a focus of research for developing new antitubercular agents, particularly in light of rising drug resistance. jchemrev.comresearchgate.net Investigations into these compounds have revealed promising activity against various mycobacterial species.

A series of Schiff base and azol-β-lactam derivatives originating from thiomorpholine were synthesized and evaluated for their antitubercular activity against Mycobacterium smegmatis. jchemrev.com In this study, the thiomorpholine derivative 7b and its corresponding Schiff base 7c demonstrated significant activity, with a minimum inhibitory concentration (MIC) of 7.81 μg/mL. jchemrev.com

In other research, novel thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines were designed and synthesized. nih.gov These compounds were screened for in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv. Two of the derivatives, 7f and 7p, emerged as highly potent agents, exhibiting an MIC value of 1.56 μg/mL. nih.gov

Additionally, research on thiocarbohydrazone derivatives, which share a structural similarity with this compound, has provided further evidence of their antimycobacterial potential. A series of thiocarbohydrazones was synthesized and tested against Mycobacterium bovis BCG. nih.govhealthbiotechpharm.org Among the synthesized compounds, derivatives 8 , 19 , and 25 were identified as the most potent, showing notable activity when compared to the reference drugs thiacetazone and ethambutol. nih.gov Similarly, a study on isatin-based thiocarbohydrazones found that compounds 3b and 3c had the highest activity against M. bovis BCG, with an MIC of 7.81 µg/mL. healthbiotechpharm.org

These studies collectively underscore the potential of the thiomorpholine and carbohydrazide scaffolds as a foundation for the development of novel antimycobacterial drugs.

Table 1: Antimycobacterial Activity of Selected Thiomorpholine and Thiocarbohydrazide Derivatives

| Compound | Test Organism | Activity (MIC) | Reference |

|---|---|---|---|

| Thiomorpholine derivative 7b | Mycobacterium smegmatis | 7.81 μg/mL | jchemrev.com |

| Schiff base 7c | Mycobacterium smegmatis | 7.81 μg/mL | jchemrev.com |

| Dihydroquinoline 7f | Mycobacterium tuberculosis H37Rv | 1.56 μg/mL | nih.gov |

| Dihydroquinoline 7p | Mycobacterium tuberculosis H37Rv | 1.56 μg/mL | nih.gov |

| Isatin-thiocarbohydrazone 3b | Mycobacterium bovis BCG | 7.81 μg/mL | healthbiotechpharm.org |

| Isatin-thiocarbohydrazone 3c | Mycobacterium bovis BCG | 7.81 μg/mL | healthbiotechpharm.org |

Anti-proliferative Activity in Cancer Cell Lines (e.g., HepG-2, MCF-7)

The anticancer potential of morpholine and thiomorpholine derivatives has been explored against various human carcinoma cell lines. jchemrev.com Hydrazone derivatives of a morpholine scaffold, which are structurally related to this compound, were evaluated for their cytotoxic effects on the human hepatocellular liver carcinoma (HepG-2) and human breast adenocarcinoma (MCF-7) cell lines. jchemrev.com

The results from this research indicated that several compounds possessed significant anti-proliferative activity. Specifically, analog 35 showed cytotoxic activity against the HepG-2 cell line comparable to the standard drug, doxorubicin. jchemrev.com Furthermore, compounds 32 , 33 , and 34 displayed potent cytotoxicity against the MCF-7 cell line, with activity levels greater than the standard drug, Tamoxifen. jchemrev.com

While this study focused on morpholine derivatives, the findings suggest that the analogous thiomorpholine carbohydrazide scaffold is a promising area for the development of novel anti-proliferative agents. Research on other heterocyclic systems further supports the investigation of such compounds against these cancer cell lines. nih.govresearchgate.netrsc.org For instance, a series of 2-morpholino-4-anilinoquinoline compounds were tested against the HepG2 cell line, with several derivatives showing high activity with IC50 values as low as 8.50 μM. rsc.org Similarly, pyrazoline-based derivatives have been screened against MCF-7 cells, with the most potent compounds exhibiting IC50 values around 7-8 µM. mdpi.com

Table 2: In Vitro Cytotoxicity of Morpholine Hydrazone Derivatives

| Compound | Cell Line | Activity (IC50) | Comparison Standard | Reference |

|---|---|---|---|---|

| Analog 35 | HepG-2 | Comparable to Doxorubicin | Doxorubicin | jchemrev.com |

| Compound 32 | MCF-7 | More potent than Tamoxifen | Tamoxifen | jchemrev.com |

| Compound 33 | MCF-7 | More potent than Tamoxifen | Tamoxifen | jchemrev.com |

| Compound 34 | MCF-7 | More potent than Tamoxifen | Tamoxifen | jchemrev.com |

Structure-Activity Relationship (SAR) Derivations from Biological Data

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For thiomorpholine derivatives, SAR analyses have provided insights into the structural features that govern their therapeutic effects. jchemrev.com

An SAR study focusing on C-5 amide analogues of S-oxide and S,S-dioxide thiomorpholine oxazolidinones identified key determinants for in vitro potency against gram-positive bacteria. jchemrev.com This analysis revealed a preference for small, lipophilic groups at the C-5 position. jchemrev.com However, the study also noted that more extended cinnamamides were well-tolerated, suggesting some flexibility in the substituent size and nature at this position. jchemrev.com

In the context of antimycobacterial activity, the SAR of carbohydrazone derivatives can be complex. It has been suggested that these compounds may require metabolic activation to exert their anti-TB effects, and different SAR rules may apply to the activation process versus the ultimate mechanism of action. nih.gov For a series of imidazole-thiosemicarbazide derivatives tested against M. tuberculosis, the absence of a substituent at the C5 position of the thiazole ring was associated with their antibacterial activity. mdpi.com

These findings indicate that modifications to the substituents on the thiomorpholine ring and the carbohydrazide moiety can significantly influence biological activity. The lipophilicity, size, and electronic properties of these substituents are critical factors in the design of more potent derivatives. jchemrev.commdpi.com

In Vitro Bioactivity Screening Methodologies and Assays

A variety of standardized in vitro assays are employed to evaluate the biological activities of newly synthesized this compound derivatives and related compounds.

Antimycobacterial Activity Assays: The antimycobacterial potential of compounds is typically assessed using broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC). Common model organisms include non-pathogenic, fast-growing strains like Mycobacterium smegmatis for initial screening, as well as the pathogenic Mycobacterium tuberculosis H37Rv strain for more definitive evaluation. jchemrev.comnih.gov The Resazurin Microtiter Assay (REMA) is a widely used colorimetric method that provides a sensitive and rapid assessment of cell viability. mdpi.com

Anti-proliferative Activity Assays: The cytotoxicity of compounds against cancer cell lines such as HepG-2 and MCF-7 is frequently determined using cell viability assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method that measures the metabolic activity of cells, which correlates with the viable cell number. nih.govresearchgate.net Another prevalent technique is the Sulforhodamine B (SRB) assay, which relies on the ability of the SRB dye to bind to protein components of cells, thereby providing a measure of total cell mass. nih.gov

Antioxidant Activity Assays: For derivatives designed with potential antioxidant properties, a common in vitro method involves assessing their ability to inhibit lipid peroxidation. nih.gov One such assay measures the inhibition of ferrous/ascorbate-induced lipid peroxidation in microsomal membrane lipids, providing an indication of the compound's capacity to protect against oxidative damage. nih.gov

These assays are fundamental tools in the preclinical evaluation of this compound derivatives, enabling the quantification of their biological effects and facilitating the selection of promising candidates for further development.

Vi. Coordination Chemistry of Thiomorpholine 3 Carbohydrazide

Ligand Properties of Thiomorpholine-3-carbohydrazide

This compound is structurally characterized by a thiomorpholine (B91149) ring linked to a carbohydrazide (B1668358) group at the 3-position. The thiomorpholine ring contains a sulfur atom and a secondary amine, while the carbohydrazide moiety possesses a carbonyl group and two hydrazine-like nitrogen atoms. This combination of functional groups makes it a potentially versatile ligand.

The primary donor atoms available for coordination with metal ions are the sulfur atom of the thiomorpholine ring, the nitrogen atoms of the hydrazide group, and the oxygen atom of the carbonyl group. The presence of multiple donor sites allows for various coordination modes, including acting as a bidentate or tridentate ligand. The coordination behavior is often influenced by the nature of the metal ion, the reaction conditions, and the pH of the medium.

Like other thiocarbohydrazide derivatives, this compound can exist in tautomeric forms, primarily the keto and enol forms. In the solid state, it is likely to exist in the keto form, while in solution, an equilibrium between the keto and enol forms may be present. This tautomerism can influence its coordination behavior, with the enol form allowing for deprotonation and the formation of anionic ligands that can form stable chelate rings with metal ions.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound would typically involve the reaction of a metal salt (e.g., chlorides, nitrates, sulfates, or acetates of transition metals) with the ligand in a suitable solvent, such as ethanol (B145695) or methanol. The stoichiometry of the resulting complexes, often in a 1:1 or 1:2 metal-to-ligand ratio, would depend on the coordination number of the metal ion and the denticity of the ligand. researchgate.net

The characterization of these complexes relies on a combination of analytical and spectroscopic techniques:

Elemental Analysis: To determine the empirical formula of the complexes and confirm the metal-to-ligand ratio.

Molar Conductance Measurements: To establish the electrolytic or non-electrolytic nature of the complexes in solution, providing insight into whether the anions are coordinated to the metal ion or are present as counter-ions.

Magnetic Susceptibility Measurements: To determine the magnetic moment of the complexes, which helps in elucidating the geometry and the oxidation state of the central metal ion.

Spectroscopic and Structural Studies of Coordination Compounds

Spectroscopic methods are crucial for understanding the structure of the coordination compounds of this compound.

Infrared (IR) Spectroscopy: IR spectra provide valuable information about the coordination of the ligand to the metal ion. Key vibrational bands to monitor would include the ν(C=O), ν(N-H), and ν(C-S) stretching frequencies. A shift in the ν(C=O) band to a lower frequency upon complexation would suggest coordination through the carbonyl oxygen. Similarly, changes in the ν(N-H) bands could indicate the involvement of the hydrazinic nitrogen atoms in bonding. Coordination through the thioketo sulfur atom is often confirmed by a shift in the ν(C=S) band. The appearance of new bands at lower frequencies can be attributed to the formation of M-O, M-N, and M-S bonds. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used for the characterization of diamagnetic metal complexes. The signals of the protons and carbons in the vicinity of the coordinating atoms in the ligand would be expected to shift upon complexation. For instance, the signal of the N-H protons would likely be affected by coordination to the metal ion.

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about their geometry. The d-d transitions of the metal ions and charge transfer bands can be observed. The position and intensity of these bands are characteristic of the coordination environment around the metal ion (e.g., octahedral, tetrahedral, or square planar).

Electron Spin Resonance (ESR) Spectroscopy: For paramagnetic complexes, such as those of Cu(II) or Mn(II), ESR spectroscopy is a powerful tool to determine the nature of the metal-ligand bond and the geometry of the complex. nih.gov

While specific crystallographic data for this compound complexes are not available, related thiocarbohydrazone complexes have been shown to adopt various geometries, including octahedral and tetrahedral, depending on the metal ion and the ligand's denticity. researchgate.net

Biological Applications of this compound Metal Complexes (e.g., Antimicrobial, Antitumor)

Metal complexes of thiocarbohydrazide and thiosemicarbazone derivatives have demonstrated a wide range of biological activities, including antimicrobial and antitumor properties. mdpi.comnih.gov It is hypothesized that the biological activity of these complexes is often enhanced compared to the free ligand. This increased activity is frequently explained by chelation theory, which suggests that the chelation of the metal ion reduces its polarity, allowing for easier penetration through the lipid membranes of microorganisms. nih.gov

Antitumor Activity: Many thiosemicarbazone and thiocarbohydrazone metal complexes have been investigated for their potential as anticancer agents. nih.gov The mechanism of action is often related to the inhibition of key enzymes involved in DNA synthesis or the induction of oxidative stress within cancer cells. nih.gov The presence of the thiomorpholine moiety could potentially influence the lipophilicity and cellular uptake of the complexes, thereby modulating their antitumor efficacy.

Vii. Future Perspectives and Emerging Research Avenues for Thiomorpholine 3 Carbohydrazide Research

Design and Synthesis of Novel Hybrid Scaffolds Incorporating Thiomorpholine-3-carbohydrazide

A prominent strategy in modern drug discovery is the creation of hybrid molecules, which involves combining two or more pharmacophores into a single entity. frontiersin.org This approach aims to yield compounds with improved activity, novel mechanisms of action, or the ability to overcome drug resistance. frontiersin.org The carbohydrazide (B1668358) group of this compound serves as a versatile chemical handle for synthesizing such hybrids.

The synthesis of these novel scaffolds often begins with the reaction of the terminal amino group of the carbohydrazide. For instance, condensation reactions with various aldehydes and ketones can produce a series of hydrazone derivatives. mdpi.comnih.gov Another common approach is the reaction with isothiocyanates to yield thiosemicarbazides. mdpi.com These reactions allow for the introduction of diverse structural motifs, including other heterocyclic rings known for their biological importance, such as quinoline, thiazole, or pyrazole. frontiersin.orgnih.gov The goal is to create integrated scaffolds where the this compound core is linked to another bioactive fragment, potentially leading to synergistic effects. nih.gov

Table 1: Synthetic Strategies for Hybrid Scaffolds

| Reactant | Resulting Linkage/Moiety | Potential Hybrid Structure |

|---|---|---|

| Substituted Aldehydes/Ketones | Hydrazone (-N=CH-) | Thiomorpholine-Hydrazone-Aryl/Heterocycle |

| Isothiocyanates | Thiosemicarbazide (B42300) (-NH-CS-NH-) | Thiomorpholine-Thiosemicarbazide-Aryl/Heterocycle |

| Isocyanates | Semicarbazide (-NH-CO-NH-) | Thiomorpholine-Semicarbazide-Aryl/Heterocycle |

| α-Haloketones | Thiazole Ring Formation | Thiomorpholine-Thiazole-Aryl/Heterocycle |

Advanced Computational Approaches for Targeted Drug Design

Computational, or in silico, methods are indispensable tools for accelerating the drug design process. mdpi.comnih.gov These techniques allow researchers to predict how newly designed this compound derivatives will interact with specific biological targets, saving significant time and resources compared to traditional synthesis and testing alone. mdpi.com

Molecular docking is a key computational method used to simulate the binding of a ligand (the derivative) to the active site of a target protein. mdpi.comnih.govnih.gov By analyzing the docking scores and binding poses, chemists can prioritize which compounds are most likely to be active and warrant synthesis. nih.gov Furthermore, molecular dynamics (MD) simulations can provide deeper insights into the stability of the ligand-protein complex over time, confirming the interactions predicted by docking studies. mdpi.com These computational analyses help in understanding the structure-activity relationship (SAR), guiding the rational design of more potent and selective inhibitors. nih.gov For example, simulations can reveal how specific substitutions on the thiomorpholine (B91149) ring or the hydrazide side chain enhance binding affinity through interactions like hydrogen bonds or hydrophobic contacts. mdpi.com

Table 2: Computational Techniques in Drug Design

| Technique | Purpose | Application to this compound |

|---|---|---|

| Molecular Docking | Predicts the preferred binding orientation and affinity of a molecule to a target. | To identify which derivatives bind most effectively to a specific enzyme or receptor. mdpi.com |

| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms and molecules to assess the stability of the ligand-protein complex. | To confirm the stability of the binding interactions predicted by docking. mdpi.com |

| ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a molecule. | To evaluate the drug-like properties of new derivatives early in the design phase. nih.gov |

Exploration of New Therapeutic Areas

The thiomorpholine scaffold is associated with a remarkably broad spectrum of pharmacological activities, suggesting that its derivatives could be applied to a wide range of diseases. jchemrev.comresearchgate.net While initial research may focus on a specific activity, the underlying chemical structure holds potential for diverse therapeutic applications. nih.gov This versatility encourages the screening of this compound derivatives against various biological targets.

Reviews of thiomorpholine-containing compounds have highlighted their potential in numerous therapeutic areas. jchemrev.comresearchgate.net These include applications as anticancer, antitubercular, antimalarial, and antiprotozoal agents. jchemrev.comresearchgate.net Furthermore, derivatives have shown activity as dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes, as antihypertensive agents, and as hypolipidemic compounds for managing cholesterol levels. jchemrev.comresearchgate.net This wide range of established bioactivities for the core scaffold provides a strong rationale for exploring novel derivatives of this compound in these and other emerging therapeutic fields. frontiersin.orgnih.gov

Table 3: Potential Therapeutic Areas for Thiomorpholine Derivatives

| Therapeutic Area | Biological Target or Activity |

|---|---|

| Oncology | Anticancer, mTOR Inhibition jchemrev.commdpi.com |

| Infectious Diseases | Antitubercular, Antimalarial, Antiprotozoal, Antibacterial jchemrev.comresearchgate.net |

| Metabolic Disorders | DPP-IV Inhibition (Anti-diabetic), Hypolipidemic jchemrev.comresearchgate.net |

| Cardiovascular Disease | Antihypertensive jchemrev.comresearchgate.net |

| Neurodegenerative Disease | BACE1 Inhibition (Anti-Alzheimer's potential) nih.gov |

| Inflammatory Conditions | Anti-inflammatory researchgate.net |

Development of High-Throughput Screening Assays for this compound Derivatives

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of thousands to millions of compounds to identify "hits"—molecules that interact with a specific biological target. nih.govmdpi.com Developing HTS assays for libraries of this compound derivatives is a crucial step in discovering new lead compounds efficiently. mdpi.com

The process involves several stages, including target identification, assay development, and the screening campaign itself. mdpi.com Assays can be biochemical, measuring the effect of a compound on a purified protein (e.g., an enzyme), or cell-based, assessing the compound's effect on whole cells. mdpi.com Cell-based assays are often considered more physiologically relevant as they account for factors like cell permeability. mdpi.comnih.gov

Commonly used HTS detection methods are optical, such as absorbance, fluorescence, and luminescence, chosen for their sensitivity and amenability to automation. mdpi.com For a library of this compound derivatives, one might develop a fluorescence-based enzymatic assay to find inhibitors of a cancer-related kinase or a cell-based assay that measures cell viability to identify new cytotoxic agents. nih.govmdpi.com The integration of HTS allows for a systematic exploration of the biological activity of a large and diverse set of these derivatives, significantly increasing the probability of discovering novel therapeutic agents. nih.govfedlab.ru

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Thiomorpholine-3-carbohydrazide, and how can reaction conditions be systematically optimized?

- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, thiocarbohydrazide derivatives are prepared by reacting hydrazine hydrate with carbon disulfide under controlled heating (e.g., 343 K for 6 hours) . Optimization can employ Design of Experiments (DOE) frameworks like the Taguchi method to adjust parameters (e.g., molar ratios, temperature, solvent-free conditions) and statistically analyze yield outcomes .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer : Use NMR (¹H/¹³C) for functional group verification, HPLC for purity assessment, and mass spectrometry for molecular weight confirmation. Cross-reference spectral data with literature or computational simulations (e.g., DFT calculations) to validate structural assignments .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Adhere to GHS guidelines: use PPE (gloves, goggles), work in fume hoods, and store in ventilated areas. Emergency measures include rinsing exposed skin/eyes with water for 15+ minutes and avoiding induced vomiting if ingested. Consult safety data sheets for flammability and corrosion hazards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Conduct systematic meta-analyses to identify variables (e.g., assay conditions, compound purity). Replicate studies under standardized protocols (e.g., fixed TMV infection models ) and apply statistical tools (ANOVA, regression) to isolate confounding factors. Cross-validate findings with orthogonal assays (e.g., in vitro vs. in vivo) .

Q. What experimental designs are optimal for investigating structure-activity relationships (SAR) in this compound analogs?

- Methodological Answer : Use fragment-based design to modify functional groups (e.g., acylhydrazone moieties ). Pair computational modeling (molecular docking, QSAR) with high-throughput screening to prioritize analogs. Validate hypotheses via dose-response assays and crystallography to map binding interactions .

Q. How can synthesis reproducibility be ensured across varying laboratory conditions?

- Methodological Answer : Document reaction parameters rigorously (e.g., solvent purity, humidity levels). Use control batches to test reproducibility and employ DOE to assess sensitivity to environmental fluctuations. Share protocols via open-access platforms for inter-lab validation .

Q. What strategies mitigate cytotoxicity in this compound derivatives while retaining bioactivity?

- Methodological Answer : Introduce hydrophilic substituents (e.g., hydroxyl groups) to enhance selectivity. Perform cytotoxicity profiling (e.g., MTT assays on mammalian cells) alongside target-specific assays (e.g., antiviral plaque reduction). Use pharmacokinetic modeling to optimize therapeutic indices .

Data and Reporting Standards

Q. How should researchers present synthetic and bioactivity data for peer-reviewed publications?

- Methodological Answer : Include detailed experimental sections (reagent sources, instrumentation settings) and raw spectral data in supplementary materials. Use tables to compare bioactivity metrics (e.g., IC₅₀, % inhibition) against controls (e.g., ribavirin ). Adhere to FINER criteria (Feasible, Novel, Ethical) for hypothesis framing .

Q. What frameworks guide the formulation of rigorous research questions for this compound studies?

- Methodological Answer : Apply PICO (Population, Intervention, Comparison, Outcome) to define scope (e.g., "How does substituent X affect antifungal efficacy?"). Use FINER criteria to evaluate feasibility and novelty, ensuring alignment with gaps in existing literature (e.g., understudied pharmacological targets) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.